2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate
CAS No.: 124311-21-3
Cat. No.: VC20796846
Molecular Formula: C10H2Br5F5O2
Molecular Weight: 648.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124311-21-3 |
|---|---|
| Molecular Formula | C10H2Br5F5O2 |
| Molecular Weight | 648.6 g/mol |
| IUPAC Name | (2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate |
| Standard InChI | InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H |
| Standard InChI Key | NGFNCJHFVBQNMS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br |
| Canonical SMILES | C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br |
Introduction
Fundamental Chemical Identity
Nomenclature and Identification
2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate represents a halogenated organic compound with significant scientific interest. The compound is registered with CAS number 124311-21-3, serving as its unique chemical identifier in scientific databases and regulatory systems. Its International Union of Pure and Applied Chemistry (IUPAC) nomenclature is officially designated as (2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate, providing a systematic name that describes its chemical structure. This compound is cataloged in the PubChem database under the identifier 14533538, facilitating access to its chemical information through this widely-used chemical database resource.
Molecular Architecture
The molecular architecture of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate consists of a tribromophenyl group linked to a dibromopentafluorobutyrate moiety through an ester bond. This structure fundamentally comprises a phenyl ring with three bromine substituents at positions 2, 4, and 6, connected to a pentafluorobutyrate group containing two additional bromine atoms. The molecular formula is C10H2Br5F5O2, indicating its composition of 10 carbon atoms, 2 hydrogen atoms, 5 bromine atoms, 5 fluorine atoms, and 2 oxygen atoms. With a molecular weight of approximately 648.6 g/mol, it is classified as a relatively heavy organic molecule due to the presence of multiple heavy halogen atoms.
The structural representation can be expressed through its canonical SMILES notation: C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br, which enables computational processing and structural analysis of the compound. For even more precise structural identification, the Standard InChI identifier InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H serves as a standardized representation of its molecular structure.
Physicochemical Properties
Chemical Reactivity
The ester linkage between the tribromophenyl group and the dibromopentafluorobutyrate moiety represents a potential site for hydrolysis under appropriate conditions, potentially yielding 2,4,6-tribromophenol and 3,4-dibromopentafluorobutyric acid as hydrolysis products. The halogen-carbon bonds, particularly the carbon-bromine bonds, may undergo various transformations including reduction, elimination, or exchange reactions that could be utilized in synthetic applications or degradation pathways.
Applications and Utility
Industrial Applications
2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate has potential industrial applications stemming from its halogenated structure. The compound likely possesses flame-retardant properties due to its high bromine content, making it potentially valuable in materials requiring enhanced fire resistance. When subjected to high temperatures, brominated compounds can release bromine radicals that interrupt combustion chain reactions, effectively suppressing flame propagation. The compound's fluorine content may additionally contribute to its thermal stability and chemical resistance, properties valuable in specialized polymer formulations.
In materials science, compounds with similar halogen-rich structures are investigated for their potential as additives in polymer matrices to improve flame retardancy while maintaining other desirable physical properties. The presence of both bromine and fluorine atoms in 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate suggests it might offer superior performance compared to compounds containing only one type of halogen. Additionally, its relatively high molecular weight may contribute to reduced volatility, an important consideration for additives intended to remain stable within materials over extended periods of use.
Research Applications
In research contexts, 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate may serve as a specialized reagent or intermediate in organic synthesis pathways. The presence of multiple halogen substituents makes it a potential precursor for transformations involving selective halogen exchange, coupling reactions, or functional group interconversions. Researchers might utilize this compound in the development of novel synthetic methodologies that exploit the differential reactivity of bromine versus fluorine substituents.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate would yield distinctive spectral features reflecting its unique molecular structure. In Nuclear Magnetic Resonance (NMR) spectroscopy, the 1H NMR spectrum would be relatively simple due to the limited number of hydrogen atoms, showing signals primarily for the two hydrogen atoms on the tribromophenyl ring. The 13C NMR spectrum would display complex splitting patterns due to carbon-fluorine coupling, particularly for the pentafluorobutyrate moiety carbons. 19F NMR analysis would provide valuable structural information, with five fluorine signals potentially showing coupling patterns that reflect their specific environments within the molecule.
Infrared spectroscopy would reveal characteristic absorption bands for key functional groups, including the ester carbonyl stretch (typically around 1700-1750 cm-1), aromatic C=C stretching vibrations, and distinctive C-F and C-Br stretching frequencies. Mass spectrometry would produce a complex isotopic pattern due to the presence of five bromine atoms, each with natural isotopes (79Br and 81Br) that generate a characteristic distribution of molecular ion peaks. The high-resolution mass spectrum would confirm the molecular formula through accurate mass determination, with the experimental value closely matching the calculated mass of 648.6 g/mol.
Analytical Parameters
The identification and quantification of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate in research and quality control contexts would typically employ chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography coupled with Mass Spectrometry (GC-MS) would provide effective means for both qualitative and quantitative analysis. Chromatographic parameters such as retention time, peak shape, and response factors would be established using authenticated reference standards.
The compound's chemical identity can be verified through its distinctive structural identifiers, including Standard InChI (InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H) and InChIKey (NGFNCJHFVBQNMS-UHFFFAOYSA-N), which provide standardized representations suitable for database searches and structure verification. The compound's presence in chemical databases such as PubChem (compound ID 14533538) facilitates access to additional reference data that may be valuable for analytical comparisons.
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